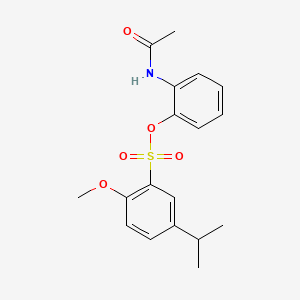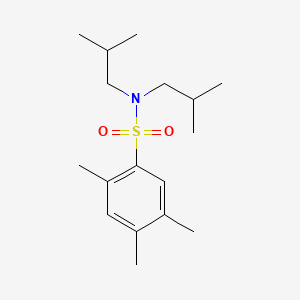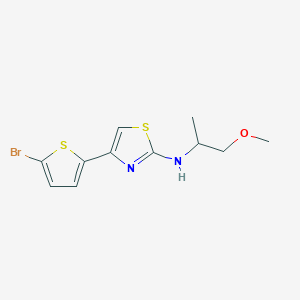
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate, also known as APAP-PROXYL, is a chemical compound that has been used in scientific research for its antioxidant properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate involves the donation of an electron to free radicals, which neutralizes their reactivity. This process converts (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate into a stable radical, which can be further reduced by other antioxidants. The overall effect is the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has been shown to have various biochemical and physiological effects, including the protection of cells from oxidative stress, the prevention of DNA damage, and the reduction of inflammation. These effects have been observed in various cell types and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has several advantages for lab experiments, including its high antioxidant capacity, stability, and solubility in water and organic solvents. However, its limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
Several future directions for research on (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate include the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications, and the investigation of its interactions with other antioxidants and biomolecules. Additionally, the use of (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate in combination with other compounds may enhance its antioxidant properties and reduce its toxicity.
Synthesemethoden
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate can be synthesized using various methods, including the reaction of 2-acetamidophenol with 2-methoxy-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base. The reaction produces a white solid that can be purified using recrystallization. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has been used in scientific research for its antioxidant properties. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has been shown to have a high antioxidant capacity and can protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)14-9-10-17(23-4)18(11-14)25(21,22)24-16-8-6-5-7-15(16)19-13(3)20/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPYTFCXPQSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)




